N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of furan, dimethylamino, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furoic acid or furfuryl alcohol.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Coupling with Chromene Derivative: The final step involves coupling the furan and dimethylamino intermediates with a chromene derivative under suitable conditions, such as using coupling reagents like EDC or DMT/NMM/TsO.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of amides and esters containing furan rings under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the chromene moiety, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound shares the dimethylamino group and is used in polymer synthesis.
Furan-2-carboxamide Derivatives: These compounds share the furan ring and are explored for their antibacterial properties.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, dimethylamino, and chromene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-12-8-14-16(23)10-19(26-18(14)9-13(12)2)20(24)21-11-15(22(3)4)17-6-5-7-25-17/h5-10,15H,11H2,1-4H3,(H,21,24) |
InChI Key |
HWMHWXYIARVQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N(C)C |
Origin of Product |
United States |
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